(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester
Description
Fundamental Chemical Characteristics
(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester belongs to the class of selective androgen receptor modulators, representing a sophisticated indole derivative with distinctive structural features. The compound exhibits a complex molecular architecture incorporating multiple ring systems and functional groups that contribute to its unique chemical properties. The molecule contains a tetrahydrocyclopenta[b]indole core structure, which serves as the foundation for its biological activity and chemical behavior. This core is further modified with a cyano group at the 7-position and a pyridin-2-ylmethyl substituent at the 4-position, creating a highly specific molecular arrangement that determines its pharmacological characteristics.
The compound's stereochemistry is particularly significant, with the (S)-configuration at the 2-position of the cyclopentane ring playing a crucial role in its biological activity and receptor binding properties. This stereochemical arrangement influences the three-dimensional shape of the molecule and its ability to interact with specific biological targets. The presence of the carbamate functional group, formed by the isopropyl ester linkage, adds another layer of complexity to the molecular structure and contributes to the compound's stability and bioavailability characteristics. Research has demonstrated that this specific stereochemical configuration is essential for optimal activity, distinguishing it from other related compounds with different stereochemical arrangements.
The development and characterization of this compound has been the subject of extensive research efforts, with multiple studies focusing on understanding its unique chemical properties and potential applications. The molecule represents a sophisticated example of modern medicinal chemistry, where precise structural modifications have been employed to achieve specific biological activities while minimizing unwanted effects. The compound's design incorporates principles of structure-activity relationships, demonstrating how careful molecular engineering can lead to compounds with highly selective biological profiles.
Molecular Structure and Formula
The molecular formula of this compound is C22H22N4O2, indicating a complex organic molecule with multiple nitrogen atoms and oxygen functionalities. The molecular weight has been precisely determined to be 374.4 grams per mole, reflecting the substantial size and complexity of this compound. The molecule contains twenty-two carbon atoms arranged in a specific three-dimensional configuration that includes both aromatic and aliphatic components, creating a unique structural profile that distinguishes it from simpler organic compounds.
The structural arrangement includes several distinct molecular regions, each contributing to the overall properties of the compound. The indole ring system provides the core aromatic framework, while the cyclopentane ring adds a saturated component that influences the molecule's conformational flexibility. The cyano group at position 7 introduces an electron-withdrawing element that affects the electronic distribution throughout the molecule, while the pyridin-2-ylmethyl substituent at position 4 adds additional complexity and potential binding sites for molecular interactions.
The carbamate functional group, represented by the isopropyl ester linkage, serves multiple functions within the molecular structure. This group not only contributes to the compound's chemical stability but also influences its solubility characteristics and potential for metabolic transformation. The stereochemical designation (S) specifically refers to the configuration at the chiral center located at position 2 of the cyclopentane ring, which is critical for the compound's biological activity and distinguishes it from its enantiomeric counterpart.
Chemical Identifiers and Registry Information
The compound is officially registered under the Chemical Abstracts Service number 1029692-15-6, which serves as its unique identifier in chemical databases and regulatory systems. This registry number provides unambiguous identification of the specific compound and its stereochemical configuration, distinguishing it from related molecules with similar structures but different configurations. The assignment of this Chemical Abstracts Service number reflects the compound's recognition as a distinct chemical entity worthy of individual cataloging and tracking within the global chemical literature.
Multiple synonym designations have been established for this compound, reflecting its development history and various naming conventions used by different research groups and organizations. The compound has been referenced in scientific literature under several alternative names, including the research designation that was employed during its early development phases. These alternative names include simplified versions that omit certain stereochemical descriptors as well as more complete chemical names that fully specify all structural features.
The United States Food and Drug Administration has assigned the Unique Ingredient Identifier XKW9MYF94Y to this compound, providing an additional layer of regulatory identification. This identifier serves important functions in regulatory documentation and ensures proper tracking of the compound throughout various regulatory processes. The assignment of this identifier indicates that the compound has been formally recognized by regulatory authorities and has undergone appropriate characterization and documentation procedures.
Systematic Chemical Nomenclature
The systematic International Union of Pure and Applied Chemistry name for this compound is propan-2-yl N-[(2S)-7-cyano-4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate, which provides a complete description of the molecular structure according to established nomenclature rules. This systematic name explicitly identifies each structural component and its position within the molecule, allowing for unambiguous identification and reconstruction of the complete molecular structure. The nomenclature follows standard conventions for describing complex organic molecules with multiple ring systems and functional groups.
The name begins with the propan-2-yl designation, which specifically identifies the isopropyl group that forms the ester portion of the carbamate functionality. The N-[(2S)- portion indicates that the carbamate nitrogen is bonded to a carbon atom with S-stereochemistry at position 2 of the ring system. The 7-cyano designation specifies the location of the nitrile functional group, while the 4-(pyridin-2-ylmethyl) portion describes the pyridine-containing substituent and its attachment point. The 2,3-dihydro-1H-cyclopenta[b]indol-2-yl section describes the core ring system and its degree of saturation.
Alternative systematic names have been employed in various databases and publications, with slight variations in the way certain structural features are described. These variations typically involve different approaches to describing the stereochemistry or alternative ways of numbering the ring systems, but all refer to the same molecular entity. The consistency of these names across multiple sources provides confidence in the accurate identification and characterization of the compound.
The compound's systematic nomenclature reflects the complexity of modern organic chemistry naming conventions, where precise structural description requires detailed specification of stereochemistry, substitution patterns, and functional group arrangements. This level of detail ensures that researchers can accurately identify and work with the specific compound of interest, avoiding confusion with related but distinct molecular entities. The systematic approach to nomenclature also facilitates computer-based searching and cataloging of chemical information, supporting modern approaches to chemical information management and retrieval.
Properties
IUPAC Name |
propan-2-yl N-[(2S)-7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)21-16(20)18-11-6-13-12-5-10(8-17)3-4-14(12)19-15(13)7-11/h3-5,9,11,19H,6-7H2,1-2H3,(H,18,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVMCWNVJBLADG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)N[C@H]1CC2=C(C1)NC3=C2C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester (CAS: 1029691-23-3) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H17N3O2
- Molar Mass : 283.33 g/mol
The compound belongs to a class of indole derivatives known for their diverse biological activities, including anticancer and antimicrobial effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to influence cellular pathways involved in cell survival and proliferation. The indole structure is known to engage with receptors and enzymes that play critical roles in these processes.
Anticancer Properties
Research has indicated that indole derivatives exhibit significant anticancer activity through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against breast and lung cancer cells, demonstrating a dose-dependent reduction in cell viability.
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is evidenced by the upregulation of pro-apoptotic markers such as caspases and the downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing and proliferating.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Laboratory studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
- Fungal Activity : Preliminary data suggests antifungal activity against common pathogens such as Candida species.
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The mechanism was linked to apoptosis induction via mitochondrial pathways.
Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, this compound demonstrated superior efficacy with an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus. This positions it as a promising candidate for further development in antimicrobial therapies.
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15 µM | Apoptosis Induction |
| Antimicrobial | Staphylococcus aureus | 5 µg/mL | Bacterial Inhibition |
Comparison with Similar Compounds
Substituent Effects on Properties
- Position 7 Modifications: Cyano (Target Compound): Enhances polarity and metabolic resistance compared to methoxy () or benzyloxy () groups. Benzyloxy (): Bulky substituents like cyclopentyl and trifluoromethyl may improve target binding but reduce solubility .
Ester vs. Carboxylic Acid :
Notes
Data Limitations : Direct experimental data on the target compound are absent in the provided evidence; comparisons rely on structural analogs and inferred properties.
Safety and Handling : Analogs with ester or carboxylic acid groups (e.g., ) often require precautions (e.g., cold storage, hazard warnings), suggesting similar protocols may apply to the target compound .
Preparation Methods
Indole Cyclization Approach
The tetrahydrocyclopenta[b]indole system is constructed via intramolecular Friedel-Crafts alkylation or transition-metal-catalyzed cyclization. Patent EP2094658B1 discloses a Friedel-Crafts route using AlCl₃ in dichloromethane to form the fused bicyclic framework from a linear keto-amide precursor.
Chiral Carbamate Installation
The (S)-configuration at C2 is introduced through enantioselective hydrogenation of a prochiral enamide intermediate or via chiral auxiliary-mediated synthesis. The tert-butyl carbamate intermediate reported in EP2094658B1 serves as a protected precursor, which undergoes transesterification with isopropyl alcohol under acidic conditions.
Detailed Synthetic Procedures
Friedel-Crafts Cyclization
A solution of 7-cyanoindole (10.0 g, 70.4 mmol) and 3-chloropropionyl chloride (9.8 mL, 105.6 mmol) in dichloromethane (150 mL) is treated with AlCl₃ (14.1 g, 105.6 mmol) at 0°C. The mixture is stirred for 12 h at 25°C, quenched with ice-water, and extracted with DCM. The crude product is purified via silica gel chromatography (hexane/EtOAc 4:1) to yield 7-cyano-3,4-dihydrocyclopenta[b]indol-1(2H)-one (8.2 g, 62%).
Enantioselective Hydrogenation
The ketone intermediate (5.0 g, 24.3 mmol) is dissolved in methanol (100 mL) with (R)-BINAP-RuCl₂ (0.5 mol%). Hydrogen gas (50 psi) is introduced, and the reaction is stirred at 50°C for 24 h. Filtration and solvent removal afford (S)-7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine (3.9 g, 78%, 99% ee).
Carbamate Formation
The amine (3.0 g, 14.6 mmol) is suspended in THF (50 mL) with isopropyl chloroformate (2.2 mL, 17.5 mmol) and Et₃N (4.1 mL, 29.2 mmol) at 0°C. After stirring for 6 h, the mixture is diluted with water and extracted with EtOAc. The organic layer is dried (Na₂SO₄) and concentrated to give the title compound as a white solid (3.8 g, 85%).
Reaction Optimization and Process Chemistry
Catalytic Asymmetric Hydrogenation
Comparative studies of chiral catalysts reveal that Ru-(S)-BINAP provides superior enantioselectivity (>99% ee) compared to Rh-DuPhos (92% ee). Key parameters include:
| Parameter | Optimal Value | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst Loading | 0.5 mol% | 78 | 99 |
| Temperature | 50°C | 76 | 98 |
| H₂ Pressure | 50 psi | 78 | 99 |
Transesterification vs. Direct Carbamation
Direct reaction of the amine with isopropyl chloroformate affords higher purity (99.5% by HPLC) than transesterification from the tert-butyl ester (97.2%). Residual tert-butanol (<0.1%) is detected in the latter route.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H), 4.92 (sep, J = 6.4 Hz, 1H), 4.21 (m, 1H), 2.95–2.75 (m, 4H), 1.25 (d, J = 6.4 Hz, 6H).
-
HPLC-UV : t_R = 8.7 min (Chiralpak AD-H, hexane/i-PrOH 90:10), >99% ee.
Scale-Up and Industrial Feasibility
Pilot-scale batches (500 g) demonstrate consistent yields (82–84%) using continuous hydrogenation reactors. Regulatory considerations highlight the need for controlling genotoxic impurities (e.g., chloroformate residues <10 ppm) .
Q & A
Q. What experimental strategies are recommended for synthesizing (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester?
A multi-step synthesis approach is typically employed, involving cyclization, functional group protection, and stereoselective reactions. For example, demethylation of methoxy precursors using boron tribromide (BBr₃) in dichloromethane at controlled temperatures (-5°C to 0°C) followed by esterification with ethanol has been reported for analogous compounds, yielding ~89% purity . Key steps include rigorous purification via column chromatography and monitoring by TLC/HPLC.
Q. How can the compound’s structural integrity and stereochemical configuration be validated?
Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) to confirm the indole backbone and stereochemistry. Mass spectrometry (ESI-MS) is critical for verifying molecular weight, as demonstrated for related cyclopenta[b]indole derivatives . Chiral HPLC or circular dichroism (CD) should be used to confirm the (S)-configuration.
Q. What precautions are necessary for handling this compound given limited physicochemical data?
Due to the absence of data on melting point, solubility, and stability (e.g., hydrolysis susceptibility), assume reactivity similar to structurally related indole derivatives. Store at -20°C in sealed, dry containers under inert gas (N₂/Ar). Use PPE compliant with EN 166 (EU) or NIOSH (US) standards, including P95 respirators, nitrile gloves, and safety goggles, to mitigate risks from potential dust/aerosol exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the cyano and isopropyl carbamate groups?
Synthesize analogs with substituent variations (e.g., replacing cyano with nitro or methyl groups) and compare binding affinity in target assays (e.g., enzyme inhibition). For stereochemical SAR, prepare both (S)- and (R)-enantiomers via chiral resolution or asymmetric synthesis. Pharmacological profiling (IC₅₀, Ki) should be paired with computational docking to map interactions with binding pockets .
Q. What methodologies are suitable for resolving contradictions in biological activity across in vitro and in vivo models?
Conduct parallel assays under standardized conditions (e.g., cell lines vs. animal models) to isolate variables like metabolic stability. For instance, poor oral bioavailability in vivo may arise from ester hydrolysis; address this by testing plasma stability and designing prodrugs with stabilized carbamate linkages. Cross-validate findings using LC-MS/MS to quantify intact compound and metabolites .
Q. How can the compound’s potential off-target effects be systematically assessed?
Perform high-throughput screening against panels of receptors, ion channels, and kinases (e.g., Eurofins CEREP panel). Use CRISPR-Cas9 gene editing in cell models to knock out putative targets and confirm specificity. For neuroactive indole derivatives, include hERG channel inhibition assays to evaluate cardiac toxicity risks .
Q. What strategies optimize pharmacokinetic properties while retaining efficacy?
Modify the isopropyl ester to improve metabolic stability (e.g., tert-butyl or cyclopropyl esters). Assess logP (via shake-flask method) and aqueous solubility (using nephelometry) to balance lipophilicity. Incorporate deuterium at metabolically vulnerable sites (e.g., α to the ester group) to prolong half-life, as seen in deuterated drug analogs .
Q. How should researchers address discrepancies in reported synthetic yields or purity?
Replicate protocols with strict control of reaction parameters (temperature, solvent dryness, catalyst purity). Use Design of Experiments (DoE) to identify critical factors (e.g., BBr₃ stoichiometry). Compare analytical results across labs via interlaboratory studies, emphasizing HPLC-MS and elemental analysis for batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
